

An In-Depth Technical Guide to 2-Cyclopropylbenzoic Acid (CAS 3158-74-5)

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Compound of Interest

Compound Name: 2-Cyclopropylbenzoic acid

Cat. No.: B1362169

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylbenzoic acid, with the CAS number 3158-74-5, is an aromatic carboxylic acid characterized by the presence of a cyclopropyl group at the ortho position of the benzoic acid scaffold.^[1] This seemingly simple molecule has garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a cyclopropyl ring, a small, rigid, and sp^3 -hybridized carbocycle, into drug candidates can offer substantial benefits. These advantages include enhanced metabolic stability, increased potency, and improved pharmacokinetic properties.^{[2][3]} This technical guide provides a comprehensive overview of **2-cyclopropylbenzoic acid**, including its chemical and physical properties, synthesis, spectral characterization, and its emerging role as a valuable building block in the development of novel therapeutics.

Chemical and Physical Properties

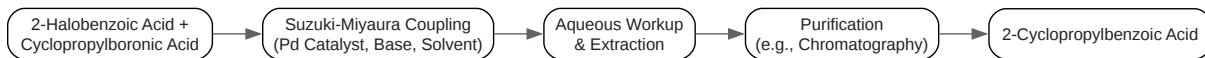
A summary of the key chemical and physical properties of **2-cyclopropylbenzoic acid** is presented in the table below.

Property	Value	Reference
CAS Number	3158-74-5	[4]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[4][5]
Molecular Weight	162.19 g/mol	[3]
Appearance	Solid	[4]
Purity	Typically ≥95%	[4]
InChI	InChI=1S/C10H10O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12)	[4][5]
InChI Key	NEWMOJFYPOJQIR-UHFFFAOYSA-N	[4][5]
SMILES	C1CC1C2=CC=CC=C2C(=O)O	[5]

Synthesis of 2-Cyclopropylbenzoic Acid

A robust and widely applicable method for the synthesis of **2-cyclopropylbenzoic acid** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, a 2-halobenzoic acid (such as 2-bromobenzoic acid or 2-iodobenzoic acid) is coupled with cyclopropylboronic acid.[6][7]

The general workflow for this synthesis is depicted in the following diagram:



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A generalized workflow for the synthesis of **2-cyclopropylbenzoic acid**.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of **2-cyclopropylbenzoic acid** via a Suzuki-Miyaura coupling reaction.

Materials:

- 2-Bromobenzoic acid
- Cyclopropylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tricyclohexylphosphine (PCy_3) or other suitable phosphine ligand
- Potassium phosphate (K_3PO_4) or another suitable base
- Toluene and water (solvents)
- Ethyl acetate (for extraction)
- Magnesium sulfate (for drying)
- Silica gel (for chromatography)

Procedure:

- To a reaction vessel, add 2-bromobenzoic acid (1.0 equivalent), cyclopropylboronic acid (1.1 to 1.5 equivalents), and a suitable base such as potassium phosphate (2.0 to 3.0 equivalents).
- Add the palladium catalyst, for instance, a combination of palladium(II) acetate (e.g., 2-5 mol%) and a phosphine ligand like tricyclohexylphosphine (e.g., 4-10 mol%).^[6]
- Add a suitable solvent system, often a mixture of an organic solvent like toluene and water.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

- Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup by adding water and an organic solvent like ethyl acetate. Separate the organic layer.
- Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **2-cyclopropylbenzoic acid**.

Spectral Characterization

The structural confirmation of **2-cyclopropylbenzoic acid** is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **2-cyclopropylbenzoic acid** is expected to show characteristic signals for the aromatic protons and the protons of the cyclopropyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns indicative of the ortho-substitution. The cyclopropyl protons will be found in the upfield region, with the methine proton appearing as a multiplet and the methylene protons also as multiplets.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon (δ > 170 ppm), the aromatic carbons (δ 120-150 ppm), and the carbons of the cyclopropyl ring in the upfield region.

A general workflow for the analysis of NMR spectra is outlined below:



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A general workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

The IR spectrum of **2-cyclopropylbenzoic acid** will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm^{-1} . A strong C=O stretching vibration for the carbonyl group will appear around 1700 cm^{-1} . C-H stretching vibrations for the aromatic and cyclopropyl groups will be present around 3000 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **2-cyclopropylbenzoic acid**, the molecular ion peak (M^+) would be expected at m/z 162. Predicted mass spectrometry data for common adducts are presented in the table below.^[5]

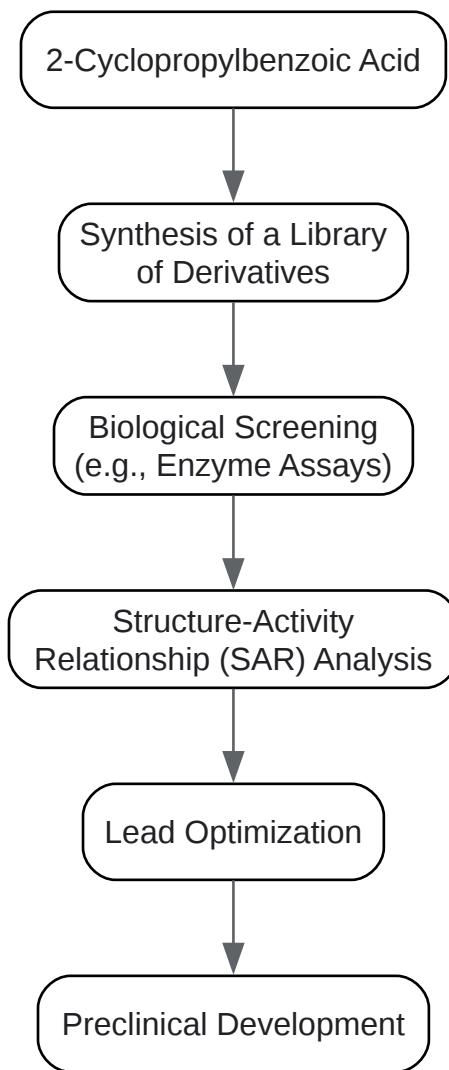
Adduct	m/z
$[\text{M}+\text{H}]^+$	163.07536
$[\text{M}+\text{Na}]^+$	185.05730
$[\text{M}-\text{H}]^-$	161.06080

Role in Drug Discovery and Development

2-Cyclopropylbenzoic acid serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The cyclopropyl moiety is a bioisostere for other groups and can impart favorable properties to a drug candidate.^[1] Benzoic acid and its derivatives are versatile intermediates in the pharmaceutical industry, used in the synthesis of a wide range of active pharmaceutical ingredients (APIs).^{[8][9][10]}

Derivatives of cyclopropyl-containing aromatic compounds have been investigated for a variety of biological activities, including as inhibitors of receptor tyrosine kinases such as VEGFR-2.^[3] The rigid nature of the cyclopropyl group can help to lock the molecule into a specific conformation that is favorable for binding to the active site of a biological target.

The general process of utilizing a building block like **2-cyclopropylbenzoic acid** in a drug discovery program is illustrated in the following diagram:



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A simplified workflow for drug discovery using a building block.

While specific biological activity data for **2-cyclopropylbenzoic acid** itself is not extensively reported in the public domain, its utility as a synthetic intermediate suggests its incorporation

into molecules targeting a range of biological pathways. Further research into the pharmacological profile of its derivatives is warranted.

Conclusion

2-Cyclopropylbenzoic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through modern cross-coupling methodologies like the Suzuki-Miyaura reaction. The presence of the cyclopropyl group offers the potential to enhance the pharmacological properties of derivative compounds. This technical guide provides a foundational understanding of the properties, synthesis, and potential applications of **2-cyclopropylbenzoic acid**, intended to support researchers and scientists in the development of new and improved therapeutic agents.

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